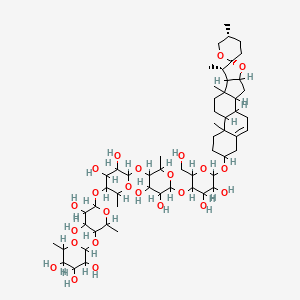

Floribundasaponin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68406-03-1 |

|---|---|

Molecular Formula |

C57H92O24 |

Molecular Weight |

1161.3 g/mol |

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'R,6R,7S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H92O24/c1-21-11-16-57(70-20-21)22(2)34-32(81-57)18-31-29-10-9-27-17-28(12-14-55(27,7)30(29)13-15-56(31,34)8)75-54-45(69)40(64)49(33(19-58)76-54)80-53-44(68)39(63)48(26(6)74-53)79-52-43(67)38(62)47(25(5)73-52)78-51-42(66)37(61)46(24(4)72-51)77-50-41(65)36(60)35(59)23(3)71-50/h9,21-26,28-54,58-69H,10-20H2,1-8H3/t21-,22+,23?,24?,25?,26?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57-/m1/s1 |

InChI Key |

BGKCLQRSLIABIL-YQPACFJESA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

floribundasaponin D |

Origin of Product |

United States |

Q & A

Q. What are the standard methodologies for isolating and characterizing Floribundasaponin D from plant sources?

this compound is typically isolated using column chromatography (e.g., silica gel, reverse-phase) followed by HPLC purification. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D NMR) and mass spectrometry (MS) to confirm the aglycone structure and glycosylation patterns. For example, studies on Dracaena species identified this compound via comparative analysis of spectral data with known analogs . Purity validation requires high-resolution MS and HPLC-UV chromatograms (≥95% purity) .

Q. Which in vitro models are most suitable for preliminary screening of this compound’s cytotoxic activity?

Common models include the MTT assay on human cancer cell lines (e.g., HT-1080 fibrosarcoma, HeLa, MCF-7). This compound exhibited IC₅₀ values of 0.2–0.6 µM in HT-1080 cells, comparable to doxorubicin . Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and include positive controls (e.g., cisplatin) to validate assay reliability .

Q. How can researchers verify the anti-inflammatory activity of this compound in preclinical studies?

Use carrageenan-induced paw edema or LPS-stimulated macrophage models. Floribundasaponin A (a structural analog) showed 71.22% inhibition in edema at 1 hour post-administration, linked to COX-2 and NF-κB pathway modulation . Quantify inflammatory markers (e.g., TNF-α, IL-6) via ELISA and validate results with Western blotting for protein expression .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation patterns) influence this compound’s bioactivity?

Comparative studies of analogs (e.g., mannioside A vs. Floribundasaponin A) reveal that C-3 glycosylation with rhamnose enhances anti-inflammatory activity (80.57% vs. 71.22% inhibition). Use molecular docking to predict interactions with targets like COX-2, and synthesize derivatives via enzymatic or chemical glycosylation to test hypotheses .

Q. What experimental strategies address contradictions in cytotoxicity data across different cell lines?

Conflicting IC₅₀ values (e.g., HT-1080 vs. HeLa cells) may arise from cell-specific uptake mechanisms or metabolic differences. Employ transcriptomic profiling (RNA-seq) to identify resistance markers and use co-culture systems to mimic tumor microenvironments . Validate findings with in vivo xenograft models .

Q. How can researchers optimize pharmacokinetic properties of this compound for therapeutic applications?

Conduct ADMET studies: assess solubility (via shake-flask method), plasma stability (LC-MS/MS quantification), and cytochrome P450 inhibition. This compound’s high molecular weight (>1,000 Da) may limit bioavailability, necessitating formulation strategies like liposomal encapsulation or prodrug synthesis .

Q. What are the challenges in elucidating this compound’s mechanism of action at the molecular level?

Use CRISPR-Cas9 knockout models to identify critical pathways. For example, silencing NF-κB in macrophages can confirm its role in anti-inflammatory effects. Combine proteomics (e.g., SILAC labeling) with phospho-specific antibodies to map signaling cascades .

Methodological Considerations

Q. How should researchers design dose-response studies to avoid non-monotonic effects?

Include a wide concentration range (e.g., 0.1–100 µM) and use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism). This compound’s biphasic effects in some assays require replication across ≥3 independent experiments .

Q. What statistical approaches are recommended for analyzing synergistic/antagonistic interactions with other compounds?

Apply the Chou-Talalay method (Combination Index) or Bliss Independence model. For example, this compound combined with paclitaxel showed synergistic apoptosis in breast cancer cells (CI < 1) . Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can researchers ensure reproducibility in phytochemical studies of this compound?

Document plant voucher specimens, extraction solvents (e.g., 70% ethanol vs. methanol), and seasonal variation effects. Follow CONSORT guidelines for in vivo studies and deposit raw data in repositories like Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.